molecular formula C24H27NO11 B2675295 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside CAS No. 1174287-76-3

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Cat. No.: B2675295
CAS No.: 1174287-76-3
M. Wt: 505.476
InChI Key: UXRGMYFQEBYUQU-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a valuable compound widely used in biochemical research. It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes. This compound is particularly useful for studying diseases related to impaired glycosylation, such as congenital disorders of glycosylation and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside typically involves the acetylation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside.

    Enzymatic Reactions: It acts as a substrate for enzymes such as glycosidases, which cleave the glycosidic bond.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Enzymatic Reactions: Conducted under physiological conditions, often in buffered solutions to maintain enzyme activity.

Major Products Formed

    Hydrolysis: Produces 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside and acetic acid.

    Enzymatic Reactions: The major product is 4-Methylumbelliferone, which is released upon cleavage of the glycosidic bond.

Scientific Research Applications

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside has numerous applications in scientific research:

    Chemistry: Used as a fluorogenic substrate in assays to study enzyme kinetics and mechanisms.

    Biology: Employed in the detection and quantification of glycosidase activity in various biological samples.

    Medicine: Utilized in diagnostic assays for diseases related to glycosylation disorders.

    Industry: Applied in the development of enzyme-based assays for quality control and research purposes.

Mechanism of Action

The compound exerts its effects by serving as a substrate for glycosidases. When the glycosidic bond is cleaved by the enzyme, 4-Methylumbelliferone is released, which can be detected due to its fluorescent properties. This allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-α-D-glucopyranoside: Similar in structure but contains a trifluoroacetamido group instead of an acetamido group.

    4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Lacks the acetyl groups on the sugar moiety.

Uniqueness

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is unique due to its specific structure, which makes it an ideal substrate for studying glycosidase activity. The presence of acetyl groups enhances its stability and allows for controlled hydrolysis, making it a valuable tool in biochemical research.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRGMYFQEBYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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